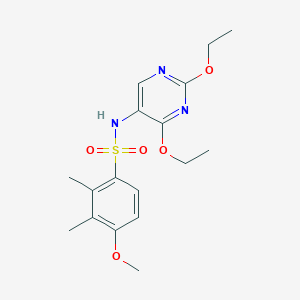
N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide: is a synthetic organic compound that features an indole moiety, a sulfonyl group, and a benzamide group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide typically involves the following steps:
Formation of Indole Derivative: The indole moiety can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones.
Sulfonylation: The indole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by the presence of electron-donating groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents, Lewis acids.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide is used as a building block in organic synthesis, particularly in the development of new indole-based compounds with potential biological activities .
Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets such as enzymes and receptors .
Medicine: this compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind with high affinity to various biological targets, modulating their activity and leading to therapeutic effects . The sulfonyl and benzamide groups further enhance the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: An indole derivative with carboxylic acid functionality.
Indole-3-carboxaldehyde: An indole derivative with an aldehyde group.
Uniqueness: N-(2-(indolin-1-ylsulfonyl)ethyl)benzamide is unique due to the presence of both sulfonyl and benzamide groups, which confer distinct chemical and biological properties. These functional groups enhance the compound’s stability, solubility, and binding affinity to biological targets, making it a valuable molecule for scientific research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17(15-7-2-1-3-8-15)18-11-13-23(21,22)19-12-10-14-6-4-5-9-16(14)19/h1-9H,10-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFXIKIYAQSQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

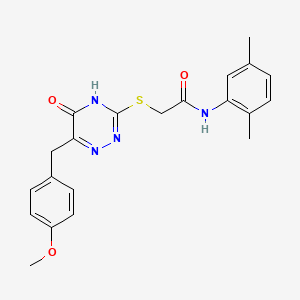
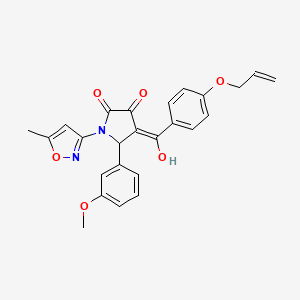
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2599726.png)
![N-(2-chloro-6-methylphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2599727.png)
![2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2599728.png)
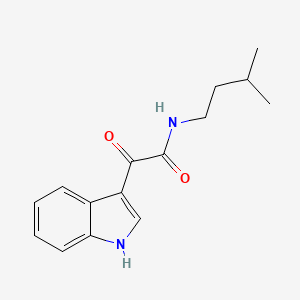
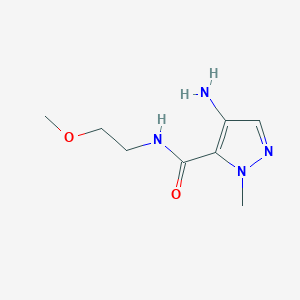
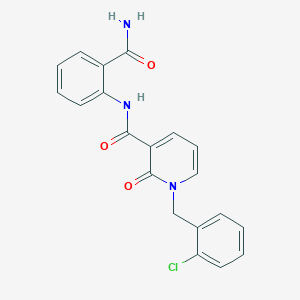
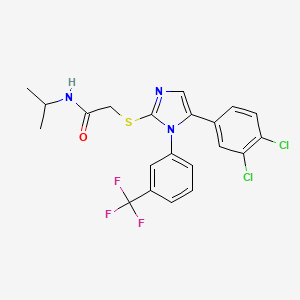
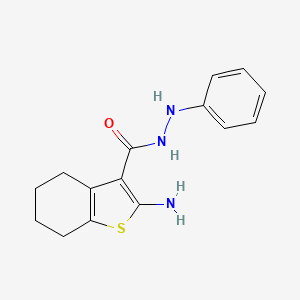
![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2599741.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2599742.png)
